Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring fused with a 4-amino-2-pyrrolidinone moiety, protected by a tert-butyloxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, while the azetidine and pyrrolidinone rings provide rigidity and hydrogen-bonding capabilities critical for target binding .
While direct pharmacological or physicochemical data for this specific compound are absent in the provided evidence, its structural analogs (e.g., fluorinated azetidines and substituted pyrrolidinones) are extensively documented in pharmaceutical research, suggesting its utility in optimizing drug-like properties such as metabolic stability and bioavailability .
Properties
IUPAC Name |
tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-9(7-14)15-5-8(13)4-10(15)16/h8-9H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKBPCPSSNEWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(CC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the pyrrolidinone moiety and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butyl carbamate, to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Structure and Composition
The compound features:
- Azetidine ring : A four-membered saturated heterocyclic compound.
- Pyrrolidinone moiety : A five-membered lactam that contributes to the compound's biological activity.
- Tert-butyl ester group : Enhances solubility and stability.
Medicinal Chemistry
Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has several promising applications in medicinal chemistry:
- Drug Development : The compound is explored as a precursor for synthesizing more complex pharmaceuticals, particularly those targeting enzyme inhibition or receptor binding.
- Therapeutic Potential : Initial studies suggest potential applications in treating various diseases, including cancer and infections, by modulating biological pathways through enzyme interactions .
Research indicates that this compound may exhibit significant biological activities:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes.
- Receptor Binding : The compound shows potential for binding to various receptors, influencing physiological responses .
Industrial Applications
In addition to its pharmaceutical uses, this compound is also being investigated for:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Structural Comparisons:
Fluorine Substitution: Fluorinated analogs (e.g., 1083181-23-0) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated derivatives, making them favorable for CNS-targeting drugs .
Amino vs. Hydroxyl Groups: The presence of aminomethyl (1083181-23-0) versus hydroxymethyl (1126650-66-5) alters solubility and hydrogen-bonding capacity, impacting pharmacokinetic profiles .
Boc Protection : All compounds share the Boc group, which simplifies purification and stabilizes intermediates during multi-step syntheses .
Biological Activity
Tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic compound with notable potential in medicinal chemistry. Its unique structure, featuring an azetidine ring and a pyrrolidinone moiety, suggests various biological activities, including enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H21N3O3, with a molecular weight of 255.31 g/mol. The compound's structural components contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H21N3O3 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 2138423-52-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the azetidine ring, followed by the introduction of the pyrrolidinone moiety and tert-butyl ester group. Protecting groups are often employed to ensure selective reactions at specific sites within the molecule.
This compound is believed to interact with specific molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction can result in various biological effects depending on the target involved .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties, particularly in pathways related to cancer cell proliferation. For example, it has been studied for its potential to inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that derivatives of this compound can possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of key signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study demonstrated that compounds with similar structures exhibited potent antitumor effects by targeting specific enzymes involved in cancer metabolism. The findings suggest that modifications to the azetidine and pyrrolidinone moieties could enhance therapeutic efficacy .
- Antimicrobial Properties : Research has also indicated that related compounds show antimicrobial activities, suggesting a broader spectrum of biological activity that could be explored further .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminoazetidine-1-carboxylate | Azetidine ring | Moderate enzyme inhibition |
| Tert-butyl 3-oxoazetidine-1-carboxylate | Carbonyl group | Anticancer properties |
| Tert-butyl 4-aminopyrrolidine-1-carboxylate | Pyrrolidine moiety | Antimicrobial activity |
The combination of both azetidine and pyrrolidinone in this compound contributes to its distinct biological properties compared to these analogs .
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(4-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling azetidine and pyrrolidinone precursors. For example:
- Precursor Preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate (). React with hydroxylamine derivatives to introduce imino groups, followed by reduction to form the aminoazetidine intermediate.
- Coupling Reactions : Use nucleophilic substitution or amidation to attach the 4-amino-2-oxopyrrolidin-1-yl moiety. Key conditions include:
- Yield Optimization : Control temperature during coupling (e.g., ice cooling to prevent side reactions) and use anhydrous solvents to enhance reactivity ().
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm), while azetidine protons show splitting patterns dependent on ring conformation ().
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software (e.g., SHELXL for refinement). High-resolution data (>1.0 Å) are critical for accurate electron density mapping ().
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns ().
Q. What safety protocols are recommended when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders ().
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., dichloromethane) ().
- Emergency Measures : Ensure eyewash stations and washing facilities are accessible. Neutralize spills with inert adsorbents (e.g., vermiculite) ().
Advanced Research Questions
Q. What strategies are employed to resolve data discrepancies in the stereochemical outcomes of azetidine derivatives during synthesis?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) ().
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry ().
- Crystallographic Twinning Analysis : Use SHELXD or SHELXE to model twinned crystals, which often arise in azetidine derivatives due to conformational flexibility ().
Q. How can computational chemistry predict the reactivity of the amino and carbonyl groups in this compound for further functionalization?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic (amino group) and electrophilic (carbonyl) sites ().
- Molecular Dynamics (MD) Simulations : Assess steric hindrance around the azetidine ring to predict regioselectivity in alkylation or acylation reactions ().
- Docking Studies : Model interactions with enzymes (e.g., kinases) to guide bioactivity-focused modifications ().
Q. What methodologies optimize the coupling of tert-butyl azetidine intermediates with pyrrolidinone moieties in multi-step syntheses?
Methodological Answer:
- Protection/Deprotection Strategies : Use Boc groups to protect amines during coupling. Deprotect with TFA in dichloromethane ().
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% ().
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically ().
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported purity levels across synthesis protocols?
Methodological Answer:
- Analytical Cross-Validation : Compare HPLC purity data with ¹H NMR integration (e.g., tert-butyl peaks as internal standards) ().
- Batch Reproducibility Testing : Replicate reactions under identical conditions (solvent, temperature) to identify procedural variability ().
- Impurity Profiling : Use LC-MS to trace byproducts (e.g., de-Boc intermediates) and adjust purification steps ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
